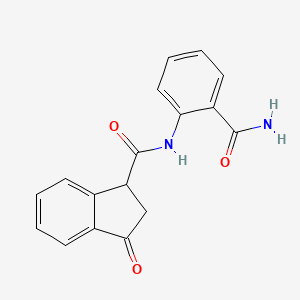

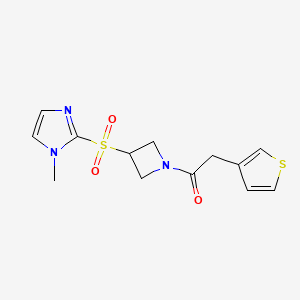

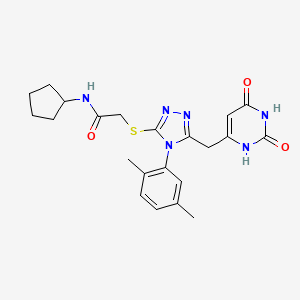

N-(2-carbamoylphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-carbamoylphenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide” is a complex organic compound. It is likely to be a part of a larger class of compounds known as carbamoyl radicals . Carbamoyl radicals are generated from oxamic acids and are known for their mild and efficient method of generation . These radicals can further add to unsaturated systems to provide a broad range of important amides .

Scientific Research Applications

Polymer Solar Cells

Indene-C60 bisadduct (ICBA), a derivative closely related to the chemical structure , has been utilized as an electron-cascade acceptor material in the fabrication of ternary blend polymer solar cells (PSCs). This application takes advantage of the higher lowest unoccupied molecular orbital (LUMO) energy levels of ICBA relative to other materials, resulting in an increase in the open circuit voltage (VOC). The inclusion of ICBA provides a bridging role between other materials, enhancing charge transfer routes at the donor/acceptor interface. This advancement has led to significant improvements in power conversion efficiency (PCE) for PSCs, showcasing the potential of such compounds in renewable energy technologies (Cheng, Li, & Zhan, 2014).

Gas Separation

A series of new polyamides containing the phenylindane moiety, akin to the structure , demonstrated significant advances in gas separation technology. These polyamides are highly soluble in polar aprotic solvents and exhibit high glass transition temperatures alongside attractive gas separation characteristics. The combination of high gas permeability coefficients with high gas separation factors underlines the potential of such compounds in refining and improving the efficiency of gas separation processes, a critical aspect of industrial and environmental applications (Ding & Bikson, 2002).

Catalysis

Research into chiral (η6-p-Cymene)ruthenium(II) complexes, featuring monodentate acylthiourea ligands derived from structures similar to the compound of interest, has led to efficient catalysts for the asymmetric transfer hydrogenation of ketones. This application is particularly relevant in the field of synthetic chemistry, where such catalytic processes are fundamental for the production of a wide range of chiral compounds. The development of these catalysts opens new pathways in the synthesis of pharmaceuticals and fine chemicals, highlighting the compound's role in facilitating enantioselective reactions (Sheeba et al., 2014).

Antimicrobial Activity

Studies on derivatives such as N-(thiophen-2-ylmethyl)thiophene-2-carboxamide have showcased antimicrobial activity, with applications in developing new antibacterial and antifungal agents. This research indicates the potential of the compound and its derivatives in contributing to the fight against microbial resistance, an increasingly critical issue in global health (Cakmak et al., 2022).

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound affects multiple biochemical pathways.

Pharmacokinetics

Indole derivatives are generally known for their broad-spectrum biological activities , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it’s likely that this compound has diverse molecular and cellular effects.

Action Environment

It’s known that the success of suzuki–miyaura cross-coupling, a common reaction in the synthesis of such compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This suggests that the compound’s action, efficacy, and stability may be influenced by various environmental factors.

Properties

IUPAC Name |

N-(2-carbamoylphenyl)-3-oxo-1,2-dihydroindene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c18-16(21)12-7-3-4-8-14(12)19-17(22)13-9-15(20)11-6-2-1-5-10(11)13/h1-8,13H,9H2,(H2,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBSZZQNNZZCDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C1=O)C(=O)NC3=CC=CC=C3C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2701312.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[(3-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2701313.png)

![N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide](/img/structure/B2701314.png)

![2-(benzo[d]thiazol-2-yl)-7,8-dimethoxyphthalazin-1(2H)-one](/img/structure/B2701323.png)

![N-[(5-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride](/img/no-structure.png)